3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide - 953206-87-6

3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Catalog Number: EVT-2972095
CAS Number: 953206-87-6
Molecular Formula: C18H19FN2O5S
Molecular Weight: 394.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

  • Compound Description: FMPD is a potential novel antipsychotic agent. It exhibits high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. [] It demonstrates efficacy in preclinical models of schizophrenia and bipolar mania with a lower risk of extrapyramidal symptoms, prolactin elevation, and weight gain compared to olanzapine. []

Olanzapine

  • Compound Description: Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. It acts as an antagonist at various receptors, including dopamine, serotonin, histamine, and muscarinic receptors. []
  • Relevance: The research article mentions olanzapine in the context of comparing its histamine H1 receptor affinity to that of FMPD. [] It is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide.

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

  • Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE). [] This compound is primarily excreted through the intestine in rodents, with P-glycoprotein (P-gp) playing a role in its efflux. []
  • Relevance: DPC 333 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is discussed in a separate research context focusing on intestinal excretion mechanisms. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a phosphodiesterase 2A (PDE2A) inhibitor investigated for its potential to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] It is structurally distinct from the pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors discussed in the research paper. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 20)

  • Compound Description: Compound 20 is a pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor that demonstrated efficacy in preclinical models by increasing cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuating MK-801-induced episodic memory deficits. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The paper primarily focuses on its development as a novel PDE2A inhibitor with a distinct structure from TAK-915. []

N-(2,3-difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide

  • Compound Description: This compound, along with its 7-ethoxy analogue, belongs to a series of quinazoline derivatives investigated for their potential as anticancer agents, particularly against proliferative diseases. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is mentioned within a broader research context of developing novel anticancer therapies. []
  • Compound Description: Similar to its 7-methoxy counterpart, this compound is a quinazoline derivative studied for its potential use in treating proliferative diseases, including cancer. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to the same series of quinazoline derivatives as the previous compound. []

4-(4-methoxyphenoxy)-3-(N3-benzoylthymin-1-yl)but-1-ene

  • Compound Description: This compound serves as a precursor for a specific intramolecular ortho photocycloaddition reaction, yielding a single photoadduct. [] The reaction exhibits chemo-, regio-, and stereo-selectivity. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The research focuses on its photochemical reactivity. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound was synthesized through an efficient eight-step process, highlighting the use of various chemical transformations. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The article focuses on its synthesis. []

N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide (ZD4054 Form 1)

  • Compound Description: ZD4054 Form 1 is characterized by its crystal structure, which exhibits a centrosymmetric space group and specific hydrogen-bond interactions. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The study focuses on its crystallographic properties. []
  • Compound Description: This compound serves as a key intermediate in synthesizing a series of phenoxy derivatives evaluated for their anticancer properties. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The article highlights its use in synthesizing other potentially bioactive compounds. []

2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (Compound 7d)

  • Compound Description: Compound 7d is a phenoxy derivative synthesized from 2-Chloro-N-{5-(2-(4-methoxy-phenyl)-pyridin-3-yl)-(1,3,4)thiadiazol-2-yl}-acetamide. It exhibits promising cytotoxic activity against the Caco-2 cell line, with an IC50 value of 1.8 μM. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, but it highlights the exploration of structurally related compounds for potential anticancer applications. []

1-[4-(2,3-Dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (Compound 26)

  • Compound Description: Compound 26 displays high affinity for both sigma1 receptors and the EBP (Δ8-Δ7 sterol isomerase) site, making it a potential target for further investigation in related research areas. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. Its inclusion in the document is likely related to the exploration of diverse chemical structures and their potential biological activities. []

(E)-Benzyl(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)amine

  • Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and crystal packing arrangement. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is included in the document likely as part of a broader study exploring various chemical structures and their properties. []

1-(5-methyl-3-phenylisoxazolin-5-yl)methoxy-2-chloro-4-fluorobenzene

  • Compound Description: This compound serves as a base structure for a series of derivatives investigated for their herbicidal activity. [] The study involved introducing substituents on the phenyl ring and evaluating their impact on the activity against rice (Oryza sativa L.) and barnyard grass (Echinochloa crus-galli). []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is presented as part of a distinct research effort focusing on herbicide development. []

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide (Compound I)

  • Compound Description: Compound I is a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide synthesized and characterized using X-ray single-crystal diffraction to understand its structure and hydrogen-bonding patterns. [] It is a part of a study focusing on synthesizing and analyzing the structural features of novel heterocycles derived from indole, particularly p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides. []
  • Relevance: Compound I is structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide as both compounds share a core benzene-sulfonamide structure. The presence of various substituents on the phenyl and indole rings in both compounds highlights the possibility of exploring different substitutions to modulate their biological activities. []
  • Compound Description: Compound II is another p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide synthesized and structurally characterized using X-ray single-crystal diffraction. [] This compound is part of the same series as Compound I, designed to explore structure-activity relationships and hydrogen-bonding patterns within this class of compounds. []
  • Relevance: Compound II is structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. Both compounds share a benzene-sulfonamide moiety. The variations in substituents on the phenyl and indole rings emphasize the potential for structural modifications to influence biological properties. []

p-Bromo-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide (Compound III)

  • Compound Description: Compound III is a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide included in a study investigating the structural characteristics and hydrogen-bonding patterns of these compounds. [] It belongs to the same series as compounds I and II, further expanding the structure-activity relationship exploration. []
  • Relevance: Similar to Compounds I and II, Compound III shares a benzene-sulfonamide core with 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The differences in substituents on the phenyl and indole rings highlight the possibility of structural modifications to affect the biological activities of these compounds. []

(3r,5r,7r)-N-Benzyl-N-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)adamantane-1-carboxamide

  • Compound Description: This compound is a Mannich base derivative synthesized using 2-phenyl benzimidazole, formaldehyde, adamantine 1-carboxylic acid, and benzylamine. [] It serves as a base structure for synthesizing various derivatives evaluated for their cytotoxicity against a neuroblastoma cell line (SK-N-MC). []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to a different chemical class (Mannich bases of benzimidazole) and is investigated for its anticancer properties. []

(3r,5r,7r)-N-(4-Methoxybenzyl)-N-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)adamantane-1-carboxamide

  • Compound Description: This compound is a Mannich base derivative with a 4-methoxy substituent on the benzyl ring, synthesized and evaluated for its cytotoxic activity against the SK-N-MC neuroblastoma cell line. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is a derivative of the previously mentioned Mannich base, with modifications aimed at enhancing its anticancer properties. []

(E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 1)

  • Compound Description: Compound 1 is a benzenesulfonamide derivative synthesized and characterized as an intermediate in synthesizing zinc(II) phthalocyanine complexes with novel benzenesulfonamide substituents. []
  • Relevance: While Compound 1 shares a benzene-sulfonamide moiety with 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, their structures differ significantly. The primary focus is on Compound 1 as a precursor to phthalocyanine complexes with potential applications in photocatalysis and other fields. []

(E)-4-((5-bromo-2-(3,4-dicyanophenoxy)-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 2)

  • Compound Description: Compound 2, another benzenesulfonamide derivative, is synthesized and characterized as a precursor to novel zinc(II) phthalocyanine complexes. [] It features a more extended structure than Compound 1, incorporating a dicyanophenoxy group. []
  • Relevance: Similar to Compound 1, Compound 2 shares a benzene-sulfonamide moiety with 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, but their structures and intended applications differ. Compound 2 is primarily explored for its role in generating phthalocyanine complexes. []

2(3),9(10),16(17),23(24)-tetra-[(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidanyl)benzylidene)amino)-N-(pyridine-2-yl)benzenesulfonamide]phthalocyaninato zinc(II) (Compound 3)

  • Compound Description: Compound 3 is a zinc(II) phthalocyanine complex synthesized using a novel benzenesulfonamide derivative as a substituent. [] The research focuses on investigating the compound's spectroscopic, photophysical, and photochemical properties for potential applications in photocatalysis. []
  • Relevance: Compound 3 is not directly structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The study primarily focuses on incorporating benzenesulfonamide derivatives into phthalocyanine complexes to modulate their photochemical properties for specific applications. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2). [] It is used in research to investigate the role of OX2 in various physiological processes, including sleep-wake regulation and the effects of orexin receptor antagonists like almorexant. []
  • Relevance: EMPA is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is mentioned in the context of studying the binding properties and pharmacological effects of almorexant, a dual orexin receptor antagonist. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

  • Compound Description: SB-674042 is a selective antagonist of the orexin 1 receptor (OX1), used in research to understand the specific roles of OX1 in various physiological processes. [] It is often employed alongside other orexin receptor antagonists, like EMPA (selective for OX2) and almorexant (dual OX1/OX2 antagonist), to dissect the individual contributions of each receptor subtype. []
  • Relevance: SB-674042 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is mentioned in research investigating the binding sites and pharmacological effects of almorexant, a dual orexin receptor antagonist. []

(2E)-1-(4,4″-Difluoro-5′-methoxy-1,1′:3′,1″-terphenyl-4′-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been elucidated, revealing details about its molecular conformation, bond angles, and intermolecular interactions in the crystal lattice. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The study focuses on its structural characterization. []

1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene

  • Compound Description: The crystal structure of this compound, characterized by its transoid arrangement of pyridine substituents and extended conformation, has been determined. []
  • Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It highlights the structural diversity of compounds being investigated and the importance of crystallographic studies in understanding their properties. []

1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063)

  • Compound Description: TAK-063 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [, ] It has shown antipsychotic-like effects in rodent models of schizophrenia and improved cognitive function in these models. [, ]
  • Relevance: TAK-063 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is investigated for its therapeutic potential in treating schizophrenia and improving cognitive function through a distinct mechanism of action. [, ]

Haloperidol

  • Compound Description: Haloperidol is a typical antipsychotic medication primarily used to treat schizophrenia. It is a potent dopamine D2 receptor antagonist, and its use is often associated with extrapyramidal side effects. []
  • Relevance: Haloperidol is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is investigated in combination with TAK-063 to explore potential synergistic effects in treating schizophrenia. []

Olanzapine

  • Compound Description: Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. It acts as an antagonist at dopamine, serotonin, histamine, and muscarinic receptors. []
  • Relevance: Olanzapine is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. Like haloperidol, it is also investigated in combination with TAK-063 to assess their combined efficacy in treating schizophrenia. []
  • Compound Description: Compound 21 belongs to a series of N-sulfonyl-aminobiaryl derivatives investigated as antitubulin agents. [] It shows potent antiproliferative activity against various cancer cell lines, inhibiting tubulin polymerization and STAT3 phosphorylation. []
  • Relevance: While Compound 21 shares a benzene-sulfonamide moiety and a fluorine atom with 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, their core structures and mechanisms of action differ. The research focuses on its potential as an anticancer agent targeting tubulin and STAT3. []
  • Relevance: Ro 04-6790 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is studied for its potential cognitive-enhancing effects but has shown inconsistent results in different rodent models. []

5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046)

  • Compound Description: SB-271046 is a selective 5-HT6 receptor antagonist investigated for its potential therapeutic benefits in cognitive disorders. [] Like Ro 04-6790, it has shown mixed results in different rodent models of learning. []
  • Relevance: SB-271046 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to a different class of compounds and is studied for its potential nootropic effects. []

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

  • Compound Description: PPT is a newly identified anti-staphylococcal compound that demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It is suggested to target bacterial membranes and exhibits synergistic effects with other antibiotics. []
  • Relevance: PPT is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to a different chemical class and is investigated for its antibacterial properties. []

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

  • Compound Description: NNC is another novel anti-staphylococcal compound identified and validated for its activity against MRSA. [] Like PPT, it is suggested to target bacterial membranes and shows synergistic effects with doxycycline. []
  • Relevance: NNC is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is investigated for its antibacterial properties and represents a different class of compounds. []

4,5,6,7-tetrabromobenzotriazole (TBB)

  • Compound Description: TBB is a new anti-staphylococcal compound with demonstrated activity against MRSA. [] It permeabilizes MRSA cell membranes, suggesting a mechanism of action involving membrane disruption. [] TBB also shows synergistic activity with existing antibiotics. []
  • Relevance: TBB is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It represents a distinct class of compounds being investigated for their antibacterial properties. []

3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid (GW4064)

  • Compound Description: GW4064 is an anti-staphylococcal compound active against MRSA. [] It synergizes with doxycycline, potentially enhancing its efficacy. []
  • Relevance: GW4064 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to a distinct chemical class and is studied for its potential as an antibacterial agent. []

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide (PD198306)

  • Compound Description: PD198306 is a novel anti-staphylococcal compound that exhibits activity against MRSA. [] It demonstrates synergistic effects with erythromycin, potentially improving its effectiveness. []
  • Relevance: PD198306 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It highlights the exploration of structurally diverse compounds for their antibacterial potential. []

6-Chloro-3-(3,4-dioxo-2-phenylamino-cyclobut-1-enylamino)-2-hydroxybenzamide and its Analogues

  • Compound Description: This compound and a series of its structural analogues, featuring modifications to the phenyl ring and the presence of various substituents, have been identified as potential antagonists for GPR55 receptors. [, ]
  • Relevance: These compounds are not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. Their inclusion in the document is likely related to the exploration of diverse chemical structures and their potential for targeting GPR55 receptors. [, ]

3-{2-Hydroxy-3-[1-(4-methylpiperazin-1-yl)methanoyl]phenylamino}-4-phenylamino-3-en-1,2-dione and its Analogues

  • Compound Description: This compound, along with a series of structural analogues, represents a class of potential GPR55 receptor antagonists. [, ]
  • Relevance: These compounds are not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. They highlight the exploration of diverse chemical structures in the search for effective GPR55 receptor modulators. [, ]

N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (Compound 4)

  • Compound Description: Compound 4 is an azepane derivative designed as a potential protein kinase B (PKB-alpha) inhibitor. [] It exhibits promising plasma stability and potent inhibitory activity against PKB-alpha. []
  • Relevance: Compound 4 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to a distinct chemical class and targets a different biological pathway. []

N-[2-[[[3-(4'-chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4'-methoxy-benzenesulfonamide phosphate (KN-93)

  • Compound Description: KN-93 is a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), a critical regulator of neuronal plasticity and various cellular processes. []
  • Relevance: KN-93 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is used in research to study the role of CaMKII in various physiological and pathological conditions. []

1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833)

  • Compound Description: PF-06650833 is a compound that has undergone large-scale synthesis optimization. [] The specific biological activity or target of PF-06650833 is not mentioned in the provided context. []
  • Relevance: PF-06650833 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The mention of PF-06650833 pertains to improvements in its large-scale synthesis, not its structural relation to the target compound. []
  • Compound Description: Compound 6 is a N-substituted sulfonamide synthesized as part of a study exploring various derivatives for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. []

Properties

CAS Number

953206-87-6

Product Name

3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

IUPAC Name

3-fluoro-4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

Molecular Formula

C18H19FN2O5S

Molecular Weight

394.42

InChI

InChI=1S/C18H19FN2O5S/c1-25-16-8-6-13(11-14(16)19)27(23,24)20-12-5-7-17(26-2)15(10-12)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3

InChI Key

LSXPKZZQYJMSJC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCCC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.